3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide hydrochloride
Overview
Description
“3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide hydrochloride” is a chemical compound with the molecular formula C7H12ClN3O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H12ClN3O . Unfortunately, the specific 3D structure is not provided in the searched resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.64 . It should be stored in an inert atmosphere . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not provided in the searched resources.Scientific Research Applications
Synthesis and Ring-Chain Isomerism
Oxazoles have been utilized in the synthesis of dihydroazolo[1,5-a]pyrimidines, showcasing their role in cyclisation reactions leading to isomerisation in solutions. This process demonstrates the flexibility of oxazole derivatives in organic synthesis, enabling the creation of complex molecules with potential applications in materials science and pharmaceuticals (Goryaeva et al., 2009).
Corrosion Inhibition
Research into oxazole derivatives has also explored their effectiveness as corrosion inhibitors. These studies have shown that certain oxazole compounds can significantly reduce the corrosion rate of metals, providing a potential avenue for developing more durable materials in industries prone to corrosion challenges (Rahmani et al., 2018).
Antimicrobial Applications
The antimicrobial properties of heterocyclic compounds utilizing oxazole structures have been evaluated, with some compounds demonstrating promising activity against bacterial strains. This suggests a potential for oxazole derivatives in the development of new antimicrobial agents, which could be crucial in addressing antibiotic resistance (Taha & El-Badry, 2010).
Energetic Materials
Oxazole derivatives have been synthesized for use as insensitive energetic materials, indicating their potential in applications requiring materials with high thermal stability and low sensitivity to physical stimuli. Such compounds could find applications in the defense industry and materials science (Yu et al., 2017).
properties
IUPAC Name |
3-ethyl-5-methyl-1,2-oxazole-4-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-3-5-6(7(8)9)4(2)11-10-5;/h3H2,1-2H3,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZNHMOTWQGTHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=N)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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